molecular formula C10H11BrN4O3 B12680560 7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione CAS No. 71412-20-9

7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

Cat. No.: B12680560
CAS No.: 71412-20-9
M. Wt: 315.12 g/mol
InChI Key: CKGMJGVOFVQVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione typically involves the reaction of 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione with 3-bromo-2-oxopropanal under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted purine derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxidized products include oxo derivatives of the original compound.

    Reduction Reactions: Reduced products include hydroxy derivatives.

Mechanism of Action

The mechanism of action of 7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity. This inhibition can disrupt various biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-Bromo-2-oxopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.

Properties

CAS No.

71412-20-9

Molecular Formula

C10H11BrN4O3

Molecular Weight

315.12 g/mol

IUPAC Name

7-(3-bromo-2-oxopropyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C10H11BrN4O3/c1-13-8-7(9(17)14(2)10(13)18)15(5-12-8)4-6(16)3-11/h5H,3-4H2,1-2H3

InChI Key

CKGMJGVOFVQVCF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.